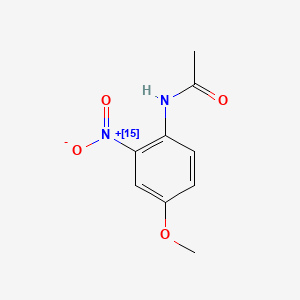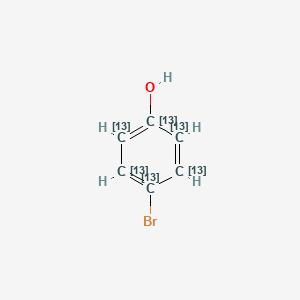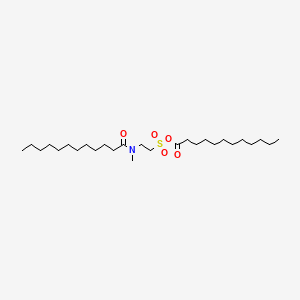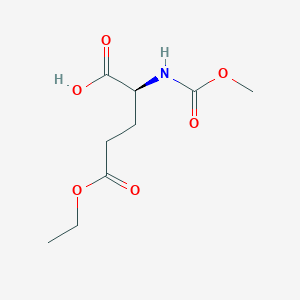
2'-Nitro-p-acetanisidide-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Nitro-p-acetanisidide-15N, also known as 4-Acetamido-1-methoxy-3-nitrobenzene-15N, is a nitrogen-15 labeled compound. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound has a molecular formula of C9H10N15NO4 and a molecular weight of 211.18 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-p-acetanisidide-15N typically involves the nitration of p-acetanisidide. The process begins with the acylation of anisidine to form p-acetanisidide, followed by nitration using a mixture of nitric acid and sulfuric acid. The nitrogen-15 isotope is introduced during the nitration step .
Industrial Production Methods
Industrial production methods for 2’-Nitro-p-acetanisidide-15N are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of nitrogen-15 labeled reagents is crucial for the production of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
2’-Nitro-p-acetanisidide-15N undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products
Reduction: 4-Acetamido-1-methoxy-3-aminobenzene-15N.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Nitro-p-acetanisidide-15N is used in various scientific research applications, including:
Biology: It is used in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and in drug metabolism studies.
Industry: It is used in the production of labeled standards for environmental and clinical diagnostics.
Mechanism of Action
The mechanism of action of 2’-Nitro-p-acetanisidide-15N involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The labeled nitrogen-15 allows for the tracking of nitrogen atoms in metabolic studies, providing insights into nitrogen utilization and transformation in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-1-methoxy-3-nitrobenzene: The unlabeled version of 2’-Nitro-p-acetanisidide-15N.
4-Methoxy-2-nitroacetanilide: Another nitroacetanilide derivative with similar chemical properties.
Uniqueness
2’-Nitro-p-acetanisidide-15N is unique due to its nitrogen-15 labeling, which makes it particularly valuable in research applications involving isotopic tracing. This labeling allows for more precise studies of nitrogen-related processes compared to its unlabeled counterparts .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1 |
InChI Key |
QGEGALJODPBPGR-KHWBWMQUSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)[15N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)


![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)

![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)


